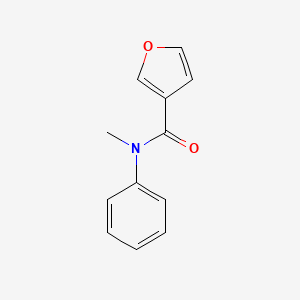

N-methyl-N-phenylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIJVYKATTZCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenylfuran-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with N-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the phenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-phenylfuran-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhances stability and bioactivity, whereas electron-donating groups (e.g., methyl in ) may improve solubility.

- Biological Activity : Tetrahydrofuran fentanyl derivatives () demonstrate the role of carboxamides in opioid receptor binding, suggesting that this compound could be explored for CNS-targeted drug design.

- Hazards: N-(4-Aminophenyl)-5-methylfuran-3-carboxamide () exhibits acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling of aromatic carboxamides.

Q & A

Q. What are the standard synthetic routes for N-methyl-N-phenylfuran-3-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions, starting with furan ring formation followed by carboxamide substitution. Key steps include coupling reactions (e.g., amidation) using reagents like EDCI/HOBt. Reaction optimization involves adjusting temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading. Yield and purity are monitored via TLC and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches. H and C NMR confirm substituent positions, while X-ray crystallography resolves steric effects of the N-methyl and phenyl groups. Mass spectrometry validates molecular weight .

Q. What are the common biological targets of furan carboxamide derivatives?

Structural analogues show activity against enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). In vitro assays, such as enzyme inhibition studies, are used to identify targets. Fluorescence polarization assays quantify binding affinity .

Q. How do researchers address solubility challenges in bioactivity assays?

Co-solvents (DMSO) or surfactants (Tween-80) enhance aqueous solubility. Micellar electrokinetic chromatography (MEKC) determines solubility limits. Structural modifications, like adding polar groups, improve pharmacokinetic properties .

Q. What safety protocols are recommended for handling this compound?

Use PPE (nitrile gloves, P95 respirators) to avoid inhalation/contact. Fume hoods and closed systems minimize aerosol formation. Emergency procedures include rinsing eyes with water (15+ minutes) and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can regioselectivity challenges in furan substitution be mitigated during synthesis?

Directed ortho-metalation or protecting group strategies (e.g., silylation) control substituent placement. Computational modeling (DFT) predicts reactive sites, while microwave-assisted synthesis enhances regioselectivity .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Replicate assays under standardized conditions (e.g., cell line selection, incubation time). Meta-analyses using tools like RevMan identify confounding variables. In silico docking studies (AutoDock Vina) reconcile discrepancies in binding modes .

Q. How do QSAR models guide the design of derivatives with enhanced potency?

QSAR employs descriptors (logP, polar surface area) to correlate structure with activity. Machine learning (Random Forest, SVM) predicts bioactivity cliffs. Synthetic prioritization is based on predicted IC values .

Q. What advanced techniques validate crystallographic data against computational predictions?

Hirshfeld surface analysis compares X-ray-derived intermolecular interactions with DFT-optimized geometries. R-factor calculations assess model accuracy. Charge density analysis (Multipole refinement) resolves electronic discrepancies .

Q. How are stability and degradation profiles analyzed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidation) identify labile groups. LC-MS/MS tracks degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf life. Solid-state NMR monitors polymorphic transitions .

Q. What strategies integrate furan carboxamides into materials science applications?

Self-assembly studies (TEM, SAXS) explore supramolecular architectures. Electrochemical analysis (cyclic voltammetry) evaluates conductive properties for OLEDs. Thermostability is assessed via TGA-DSC .

Q. How do cross-disciplinary approaches enhance mechanistic studies?

Cryo-EM visualizes compound-enzyme complexes at near-atomic resolution. Isotopic labeling (C, N) tracks metabolic pathways. Microscale thermophoresis (MST) quantifies binding kinetics in complex matrices .

Q. What computational models predict in vivo pharmacokinetics?

Physiologically based pharmacokinetic (PBPK) modeling in GastroPlus simulates ADME profiles. Molecular dynamics (GROMACS) assess blood-brain barrier permeability. Bayesian statistics optimize dosing regimens .

Q. How are structural analogues designed to minimize off-target effects?

Fragment-based drug design (FBDD) identifies core pharmacophores. Selectivity profiling against kinase panels (Eurofins) eliminates promiscuous binders. Toxicity prediction (ProTox-II) filters hepatotoxic candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.